REACTION_CXSMILES
|
[CH3:1][SiH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH2:13]=[CH:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]>[Rh]>[CH3:1][Si:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
as prepared in Example 2
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Type
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CUSTOM
|
Details
|
A slow stream of air bubbled into the solution
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Type
|
ADDITION
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Details
|
to the addition of the methyldecylsilane
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Type
|
ADDITION
|
Details
|
The octene solution containing the rhodium catalyst
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Type
|
CUSTOM
|
Details
|
was also preheated to a temperature of 80° C
|
Type
|
TEMPERATURE
|
Details
|
After an additional 30 minutes of heating
|
Duration
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30 min
|
Type
|
ADDITION
|
Details
|
an additional amount of rhodium catalyst was added to the mixture for a final total of 17 parts per million
|
Reaction Time |
0.5 h |
Name
|
|
Type
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product
|
Smiles
|
C[Si](CCCCCCCC)(CCCCCCCC)CCCCCCCCCC
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |